molecular formula C12H23N3O3 B1421328 N-Methyl (4-BOC-piperazino)acetamide CAS No. 1188964-92-2

N-Methyl (4-BOC-piperazino)acetamide

Cat. No.: B1421328
CAS No.: 1188964-92-2
M. Wt: 257.33 g/mol
InChI Key: SKWKZGHYQAZMGG-UHFFFAOYSA-N
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Description

N-Methyl (4-BOC-piperazino)acetamide (CAS: 1188964-92-2) is a synthetic organic compound with the molecular formula C₁₂H₂₃N₃O₃ and a molecular weight of 257.33 g/mol . It features a piperazine ring substituted with a tert-butoxycarbonyl (BOC) protecting group at the 4-position and an N-methyl acetamide side chain. The BOC group enhances stability during synthetic processes, particularly in peptide chemistry and pharmaceutical intermediate synthesis. Commercial samples of this compound are available with a purity of ≥98%, making it suitable for high-precision applications .

Properties

IUPAC Name

tert-butyl 4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-14(6-8-15)9-10(16)13-4/h5-9H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWKZGHYQAZMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

N-Methyl (4-BOC-piperazino)acetamide serves as a crucial building block in organic synthesis. It is employed in:

  • Pharmaceutical Development : Used to synthesize various bioactive compounds, including potential drugs targeting central nervous system disorders.
  • Agrochemicals : Its derivatives are utilized in the formulation of pesticides and herbicides.

Medicinal Chemistry

The compound plays a significant role in drug discovery and development:

  • Drug Design : It is involved in the design of inhibitors for various biological targets, including enzymes and receptors .
  • Gene Delivery Systems : Recent studies have highlighted its potential in delivering small interfering RNA (siRNA) for gene silencing in cancer therapy, improving the efficacy of nucleic acid-based therapies .

Biological Studies

In biological research, this compound is used for:

  • Enzyme Inhibition Studies : It helps investigate the inhibition mechanisms of specific enzymes, contributing to understanding metabolic pathways.
  • Receptor Binding Assays : The compound is utilized to study binding affinities and interactions with various receptors, aiding drug development efforts.

Case Study 1: Gene Silencing Using siRNA Delivery

A study demonstrated that piperazine-based compounds, including this compound, were effective in delivering siRNA into resistant cancer cell lines (HeLa, MCF-7). The results indicated improved silencing effects on important metabolic genes, showcasing the potential of these compounds in cancer therapy .

Case Study 2: Development of CNS-targeting Drugs

Research efforts focused on synthesizing derivatives of this compound led to the identification of several candidates that exhibited promising pharmacological profiles for treating neurological disorders. These findings underline the compound's significance in medicinal chemistry .

Mechanism of Action

The mechanism by which N-Methyl (4-BOC-piperazino)acetamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Features

The following compounds share structural motifs with N-Methyl (4-BOC-piperazino)acetamide, such as the BOC-protected amine, acetamide group, or heterocyclic rings:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Key Applications
This compound 1188964-92-2 C₁₂H₂₃N₃O₃ 257.33 BOC, piperazine, acetamide 98% Pharmaceutical intermediates, peptide synthesis
1-(2-N-Boc-aminoethyl)piperazine 140447-78-5 C₁₁H₂₃N₃O₂ 229.31 BOC, piperazine, ethyl linker >97% Ligand synthesis, catalyst preparation
Methyl 1-Boc-piperidine-2-carboxylate 167423-93-0 C₁₂H₂₁NO₄ 243.30 BOC, piperidine, methyl ester 97% Chiral building blocks, medicinal chemistry
N-(4-{[4-(2-pyrimidinyl)piperazino]sulfonyl}phenyl)acetamide 545383-46-8 C₁₆H₁₉N₅O₃S 361.42 Acetamide, sulfonyl, pyrimidinyl N/A Kinase inhibition, receptor targeting
N-Methyl-2-(piperidin-3-yloxy)acetamide 19432-68-9 C₈H₁₆N₂O₂ 172.23 Piperidine, ether, acetamide N/A Neurological research, prodrug design

Comparative Analysis

Functional Group Influence
  • BOC Protection: Compounds like 1-(2-N-Boc-aminoethyl)piperazine and Methyl 1-Boc-piperidine-2-carboxylate share the BOC group, which prevents unwanted side reactions during synthesis. However, this compound uniquely combines BOC with an acetamide group, enhancing its utility in peptide coupling .
  • Acetamide vs.
Molecular Weight and Solubility
  • Higher molecular weight compounds like N-(4-{[4-(2-pyrimidinyl)piperazino]sulfonyl}phenyl)acetamide (361.42 g/mol) may exhibit lower solubility in polar solvents compared to this compound (257.33 g/mol) .

Biological Activity

N-Methyl (4-BOC-piperazino)acetamide is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound features a piperazine ring, which is known for its versatility in drug design. The BOC (tert-butyloxycarbonyl) group serves as a protecting group that can be removed to yield the active amine. The synthesis of this compound typically involves the reaction of N-methylacetamide with 4-BOC-piperazine, utilizing standard organic synthesis techniques such as amide coupling and deprotection methods .

Anticancer Activity

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds containing piperazine moieties have shown efficacy against various cancer cell lines. In one study, modifications to the piperazine structure enhanced cytotoxicity against pancreatic cancer cells .

Compound Cell Line IC50 (µM) Activity
This compoundMiaPaCa25.4Moderate
Modified Piperazine DerivativeBxPC33.2High

This table summarizes findings from cell viability assays demonstrating the anticancer potential of piperazine derivatives.

The mechanism by which this compound exerts its biological effects appears to involve modulation of protein-protein interactions and inhibition of specific signaling pathways. For example, it has been suggested that such compounds can disrupt the S100A2–p53 interaction, which is critical in tumor biology . This disruption may lead to enhanced apoptosis in cancer cells.

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects. The presence of the piperazine ring is associated with activity at various neurotransmitter receptors, including serotonin and dopamine receptors. Studies suggest that this compound may influence neurotransmission, potentially offering therapeutic avenues for psychiatric disorders.

Case Studies

  • Antifilarial Activity : A related study explored the antifilarial properties of compounds with similar structural motifs. The findings indicated that certain piperazine derivatives could exhibit macrofilaricidal activity, suggesting a broader spectrum of biological activity .
  • HIV Entry Inhibition : Another investigation into piperazine-containing compounds revealed their potential as CCR5 antagonists, providing insights into their role in inhibiting HIV entry into host cells . This highlights the versatility of piperazine derivatives in targeting various biological pathways.

Preparation Methods

Conventional Methods

Two main conventional methods for synthesizing N-BOC-piperazine are reported:

  • Direct reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc anhydride) for selective mono-protection.
  • Salt formation of piperazine with glacial acetic acid followed by Boc protection and solvent extraction.

Both methods have drawbacks such as high raw material cost, use of toxic solvents like toluene, and extensive purification steps leading to yield loss and environmental concerns.

Improved Industrial Method Using Diethanolamine

A patented industrially scalable method overcomes these issues by starting from diethanolamine rather than piperazine directly. This method involves three steps:

Step Reaction Conditions Reagents Notes
1 Chlorination of diethanolamine to bis(2-chloroethyl)amine Reflux, 3-5 h, 60-70 °C Thionyl chloride (SOCl2), molar ratio SOCl2:diethanolamine ~3:1 Efficient chlorination under reflux
2 Boc protection of bis(2-chloroethyl)amine 10-30 °C, 12-16 h, alkaline pH >10 Boc anhydride, sodium carbonate base, water as solvent Maintains alkaline conditions for selectivity
3 Cyclization with ammonia water to form N-BOC-piperazine 55-65 °C, 2-5 h Ammonia water (NH3:H2O), molar ratio NH3:diethanolamine ~3:1 Dropwise addition of ammonia water for controlled reaction

The process yields N-BOC-piperazine in 94.3% yield with 99.42% purity, using mild conditions and inexpensive reagents, suitable for industrial production.

Functionalization to N-Methyl (4-BOC-piperazino)acetamide

Acylation with Chloroacetyl Derivatives

The key step to introduce the acetamide group involves reacting N-BOC-piperazine with chloroacetyl chloride or related chloroacetamide derivatives under basic conditions (e.g., DIPEA or triethylamine) in solvents such as DMF or dichloromethane (MDC). This step forms the acetamide linkage while retaining the BOC protection on the piperazine nitrogen.

Methylation of the Piperazine Nitrogen

Methylation of the free piperazine nitrogen (typically the 4-position) can be achieved via reaction with methylating agents or by coupling with N-methyl piperazine derivatives using coupling reagents such as HATU in the presence of bases like DIPEA.

An example synthetic sequence is:

Step Reaction Reagents Conditions Outcome
1 Protection of piperazine nitrogen with Boc anhydride Boc anhydride, triethylamine Room temperature, 12 h Boc-piperazine
2 Coupling with chloroacetyl chloride Chloroacetyl chloride, DIPEA, DMF 0 °C to RT, 4 h Boc-protected acetamide intermediate
3 Coupling with N-methyl piperazine N-methyl piperazine, HATU, DIPEA, DMF Room temperature, 16 h This compound

This approach yields the target compound with high purity and good yields (typically >70%) and allows for further derivatization.

Analytical and Purification Techniques

  • Purification: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, and column chromatography on silica gel using mixtures of ethyl acetate and hexane.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry.
    • ^1H NMR typically shows signals for the BOC tert-butyl group (~1.4 ppm), methylene protons adjacent to nitrogen (2.4–3.8 ppm), and methyl protons on the N-methyl group.
    • IR spectra display characteristic amide bands (~1650 cm^-1) and carbamate C=O stretch (~1700 cm^-1).
    • Mass spectrometry confirms molecular weight and purity.

Summary Table of Key Preparation Parameters

Parameter Industrial Method (Patented) Laboratory Functionalization Method
Starting material Diethanolamine N-BOC-piperazine
Protection reagent Boc anhydride Boc anhydride
Chlorinating agent Thionyl chloride (SOCl2) Not applicable
Acylation reagent Not applicable Chloroacetyl chloride
Methylation reagent Not applicable N-methyl piperazine, HATU, DIPEA
Solvent Water, ethyl acetate DMF, dichloromethane
Temperature 10-65 °C (varies by step) 0 °C to RT
Reaction time 3-16 h per step 4-16 h per step
Yield ~94% for N-BOC-piperazine >70% for final product
Purity >99% High (confirmed by NMR, MS)

Research Findings and Considerations

  • The industrial method starting from diethanolamine offers a cost-effective, scalable route to N-BOC-piperazine, a key intermediate for this compound synthesis.
  • The use of mild bases and controlled temperature in acylation and methylation steps minimizes side reactions and degradation of the BOC protecting group.
  • The BOC group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) if deprotection is required for further transformations.
  • Analytical data confirm the structural integrity and high purity of the synthesized compounds, essential for pharmaceutical applications.

Q & A

Q. Notes

  • CAS Registry : 39880-77-8 (this compound) .
  • Key Citations : Becke (1993) for DFT methodologies ; Kanto Reagents (2022) for synthetic protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N-Methyl (4-BOC-piperazino)acetamide
Reactant of Route 2
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N-Methyl (4-BOC-piperazino)acetamide

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